molecular formula C7H17ClN2O2S B12354810 rac-N-[(1R,2R)-2-aminocyclohexyl]methanesulfonamide hydrochloride, trans CAS No. 2307780-13-6

rac-N-[(1R,2R)-2-aminocyclohexyl]methanesulfonamide hydrochloride, trans

Cat. No.: B12354810
CAS No.: 2307780-13-6
M. Wt: 228.74 g/mol
InChI Key: XUCNPDPUADKUTR-ZJLYAJKPSA-N
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Description

rac-N-[(1R,2R)-2-aminocyclohexyl]methanesulfonamide hydrochloride, trans: is a chemical compound with the molecular formula C7H16N2O2S·HCl.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-N-[(1R,2R)-2-aminocyclohexyl]methanesulfonamide hydrochloride, trans typically involves the reaction of (1R,2R)-2-aminocyclohexylamine with methanesulfonyl chloride under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

rac-N-[(1R,2R)-2-aminocyclohexyl]methanesulfonamide hydrochloride, trans undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

rac-N-[(1R,2R)-2-aminocyclohexyl]methanesulfonamide hydrochloride, trans has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-N-[(1R,2R)-2-aminocyclohexyl]methanesulfonamide hydrochloride, trans involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1R,2R)-2-aminocyclohexyl]methanesulfonamide
  • N-[(1S,2S)-2-aminocyclohexyl]methanesulfonamide
  • N-[(1R,2S)-2-aminocyclohexyl]methanesulfonamide

Uniqueness

rac-N-[(1R,2R)-2-aminocyclohexyl]methanesulfonamide hydrochloride, trans stands out due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This unique configuration can lead to distinct biological and chemical properties compared to its isomers .

Properties

CAS No.

2307780-13-6

Molecular Formula

C7H17ClN2O2S

Molecular Weight

228.74 g/mol

IUPAC Name

N-[(1R,2R)-2-aminocyclohexyl]methanesulfonamide;hydrochloride

InChI

InChI=1S/C7H16N2O2S.ClH/c1-12(10,11)9-7-5-3-2-4-6(7)8;/h6-7,9H,2-5,8H2,1H3;1H/t6-,7-;/m1./s1

InChI Key

XUCNPDPUADKUTR-ZJLYAJKPSA-N

Isomeric SMILES

CS(=O)(=O)N[C@@H]1CCCC[C@H]1N.Cl

Canonical SMILES

CS(=O)(=O)NC1CCCCC1N.Cl

Origin of Product

United States

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